

# Application Notes and Protocols: Darunavir in Pediatric HIV Treatment Research

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Compound of Interest		
Compound Name:	Darunavir	
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#### Introduction

**Darunavir** is a second-generation nonpeptidic protease inhibitor (PI) that has become a cornerstone in the management of HIV-1 infection.[1] Co-administered with a low boosting dose of a pharmacokinetic enhancer like ritonavir or cobicistat, **darunavir** demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its high genetic barrier to resistance makes it a valuable option for treatment-experienced patients.[2] While initially approved for adults, extensive research has led to its approval and recommendation for use in pediatric populations, addressing a critical need for effective and durable antiretroviral agents for children and adolescents living with HIV.[3][4][5]

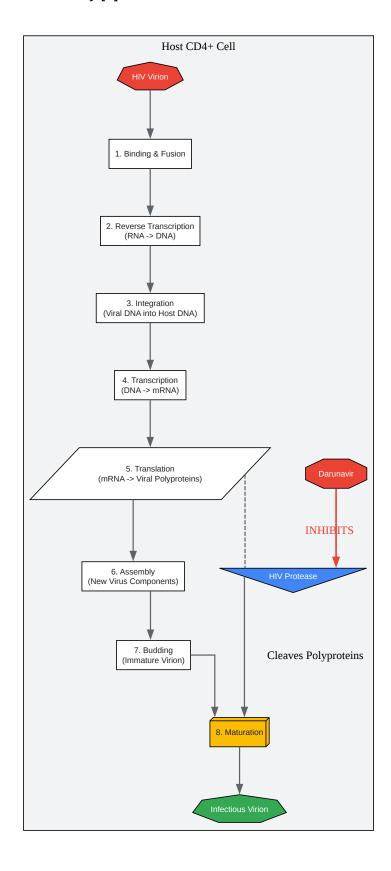
These application notes provide a comprehensive overview of the use of **darunavir** in pediatric HIV research, summarizing key clinical trial data, outlining detailed experimental protocols, and presenting established dosing guidelines for researchers, scientists, and drug development professionals.

### **Pharmacology and Mechanism of Action**

**Darunavir** exerts its antiviral effect by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the post-translational processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. By binding with high affinity to the active site of the protease, **darunavir** prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles.[1] The coadministration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme,



is essential to increase the plasma concentration and extend the half-life of **darunavir**, thereby enhancing its therapeutic efficacy.[5]





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Figure 1: Mechanism of Action of **Darunavir** within the HIV Lifecycle.

### **Pediatric Formulations and Dosing Guidelines**

The development of pediatric-friendly formulations has been crucial for the successful administration of **darunavir** in children. Available formulations include oral tablets of various strengths (75 mg, 150 mg, 600 mg, 800 mg) and an oral suspension (100 mg/mL), which is particularly useful for younger children who cannot swallow tablets.[6][7] Dosing is primarily based on body weight and is differentiated for treatment-naïve and treatment-experienced patients, with twice-daily dosing generally recommended for children with prior protease inhibitor exposure.[8][9]

Table 1: Recommended Twice-Daily **Darunavir**/Ritonavir Dosing for Pediatric Patients (Treatment-Experienced)

Body Weight (kg)	Darunavir Dose (Twice Daily)	Ritonavir Dose (Twice Daily)	Reference(s)
10 to <15 kg	25 mg/kg (2.5 mL suspension)	3 mg/kg	[10]
15 to <20 kg	375 mg	50 mg	[10]
20 to <30 kg	375 mg	48-50 mg	[6][11][12]
30 to <40 kg	450 mg	60 mg	[6][11][12]

| ≥40 kg | 600 mg | 100 mg |[6][11][12] |

Note: Dosing recommendations can vary slightly between regulatory bodies (e.g., FDA, EMA, WHO). Always consult the most current official guidelines.[6][8]

Table 2: Recommended Once-Daily **Darunavir**/Ritonavir Dosing for Pediatric Patients (Treatment-Naïve or PI-Naïve)



Body Weight (kg)	Darunavir Dose (Once Daily)	Ritonavir Dose (Once Daily)	Reference(s)	
14 to <25 kg	600 mg	100 mg	[2][9]	
25 to <35 kg	600 mg or 800 mg	100 mg	[2][8][13]	

| ≥35 kg or ≥40 kg | 800 mg | 100 mg |[9][11][14] |

Note: Once-daily dosing is generally not recommended for children under 12 years of age due to limited efficacy data in this group.[8]

## **Summary of Key Clinical Trials**

Several key clinical trials have established the pharmacokinetic profile, efficacy, and safety of **darunavir** in pediatric populations.

Table 3: Overview of Major Clinical Trials for **Darunavir** in Pediatric Patients



Trial Name	Phase	Age Group	Patient Population	Key Objective(s)	Reference(s
ARIEL (TMC114- C228)	II	3 to <6 years	Treatment- experience d	Evaluate PK, safety, and efficacy of DRV/r oral suspension	[3][7][10] [15]
DELPHI (TMC114- C212)	II	6 to <18 years	Treatment- experienced	Determine appropriate weight-based dosing, safety, and efficacy.	[1][3][12]
DIONE	II	≥12 to <18 years	Treatment- naïve	Assess PK, safety, and efficacy of once-daily DRV/r.	[14]

| CHAPAS-4 Sub-study | PK | 3.8 to 14.7 years | Treatment-experienced (second-line) | Evaluate DRV exposure with once-daily dosing in African children. |[2][13] |

## **Experimental Protocols**

## Protocol 1: Phase II Open-Label Efficacy and Safety Study (Adapted from ARIEL/DELPHI Trials)

This protocol outlines a typical methodology for assessing the efficacy and safety of a new dosing regimen of **darunavir**/ritonavir (DRV/r) in treatment-experienced pediatric patients.

1. Study Objective: To evaluate the antiviral activity, safety, and tolerability of weight-based DRV/r over 48 weeks.

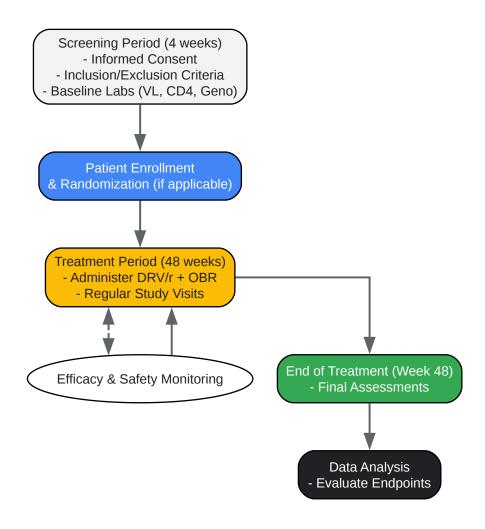


#### 2. Patient Selection Criteria:

- Inclusion: HIV-1 infected, aged 3 to <18 years, documented virologic failure on a prior antiretroviral regimen, signed informed consent.
- Exclusion: Known allergy to darunavir or sulfonamides, severe hepatic impairment, active opportunistic infection, pregnancy.[9]
- 3. Treatment Regimen:
- Patients receive an age and weight-appropriate dose of DRV/r twice daily.[10]
- Darunavir is administered as an oral suspension or tablets with food to increase bioavailability.[8]
- The DRV/r regimen is combined with an optimized background regimen (OBR) consisting of at least two other active antiretroviral drugs, determined by baseline genotypic resistance testing.[10]
- 4. Monitoring and Assessments:
- Screening (Week -4 to 0): Medical history, physical exam, baseline viral load (HIV-1 RNA),
   CD4+ cell count, hematology, clinical chemistry, and genotypic resistance testing.[10]
- Treatment Period (Week 0 to 48):
  - Efficacy: HIV-1 RNA and CD4+ count measured at Weeks 2, 4, 8, 12, 16, 24, 36, and 48.
     [3]
  - Safety: Clinical adverse events (AEs) are recorded at every visit. Laboratory safety panels (hematology, chemistry, lipids) are performed at Weeks 4, 12, 24, 36, and 48.[10]
  - Adherence: Assessed via patient/caregiver interviews or pill counts at each study visit.[3]
- 5. Endpoints:
- Primary Efficacy: Proportion of patients achieving a confirmed virologic response (e.g., HIV-1 RNA <50 copies/mL) at Week 48.[6][10]</li>



- Secondary Efficacy: Mean change from baseline in CD4+ cell count/percentage; proportion of patients with HIV-1 RNA <400 copies/mL.[7]</li>
- Safety: Incidence and severity of AEs and laboratory abnormalities.



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Figure 2: Generalized Workflow for a Pediatric HIV Clinical Trial.

## Protocol 2: Steady-State Pharmacokinetic (PK) Substudy (Adapted from CHAPAS-4)

This protocol details the methodology for evaluating **darunavir** plasma concentrations in children at steady state.



- 1. Study Objective: To determine the steady-state PK parameters (AUC<sub>0-24</sub>h, Cmax, Ctrough) of once-daily DRV/r in a specific pediatric population.[13]
- 2. Patient Population: HIV-infected children receiving a stable DRV/r-based regimen for at least two weeks.
- 3. Study Procedure:
- Pre-Dose: Patients fast for a specified period (e.g., overnight).
- Dosing: The morning dose of DRV/r is administered with a standardized meal under direct observation by study staff.[13]
- Blood Sampling: Venous blood samples (e.g., 2-4 mL in EDTA tubes) are collected at specific time points post-dose. A typical intensive sampling schedule includes: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][13]
- Sample Processing:
  - Samples are immediately placed on ice.
  - Within 30-60 minutes, samples are centrifuged (e.g., at 1500g for 10 minutes at 4°C) to separate plasma.
  - Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
- 4. Bioanalytical Method:
- Darunavir concentrations in plasma are quantified using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.
- The method must demonstrate appropriate linearity, accuracy, precision, and a lower limit of quantification (LLOQ) relevant for therapeutic drug monitoring.
- 5. Data Analysis:
- Plasma concentration-time data for each participant are analyzed using non-compartmental or population PK modeling software (e.g., Phoenix WinNonlin, NONMEM).[13]



- · Key PK parameters are calculated:
  - AUC<sub>0-24</sub>h: Area under the concentration-time curve over 24 hours.
  - Cmax: Maximum observed plasma concentration.
  - Tmax: Time to reach Cmax.
  - Ctrough (C<sub>24</sub>): Trough concentration at 24 hours.
- Results are compared to established adult reference values or therapeutic targets to assess dose adequacy.[13]



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